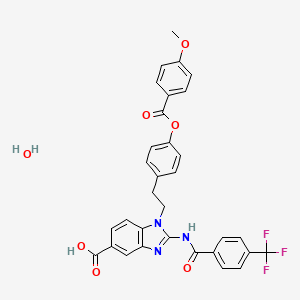

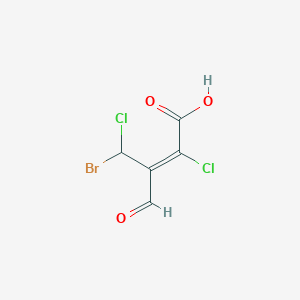

![molecular formula C₂₄H₂₃ClO₆ B1145563 [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-氯苯氧基)-3-羟基丁-1-烯基]-2-氧代-3,3a,4,5,6,6a-六氢环戊[b]呋喃-5-基]苯甲酸酯 CAS No. 208111-89-1](/img/structure/B1145563.png)

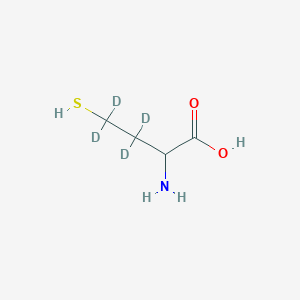

[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-氯苯氧基)-3-羟基丁-1-烯基]-2-氧代-3,3a,4,5,6,6a-六氢环戊[b]呋喃-5-基]苯甲酸酯

描述

Synthesis Analysis

The synthesis of complex furan derivatives often involves multi-step reactions that include cyclization, condensation, and sometimes rearrangement reactions. For example, furan derivatives are synthesized by treating acetic acids with sodium acetate in acetic anhydride or by heating esters with sodium hydroxide or sodium hydride in dioxane, indicating the sensitivity of furan synthesis to substituent effects (Horaguchi et al., 1990).

Molecular Structure Analysis

Crystal structure determination through methods like single-crystal X-ray diffraction plays a critical role in understanding the molecular structure of furan derivatives. The analysis often reveals the conformation of furan rings and their substituents, showing planar or twisted conformations and how these structures relate to their chemical properties (Wang et al., 2011).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including electrophilic substitutions, cycloadditions, and nucleophilic additions. Their reactivity can be significantly influenced by substituents on the furan ring, leading to a diverse range of products. The reactions often employ catalysts like palladium iodide for oxidative carbonylation or samarium diiodide for reduction-elimination processes (Gabriele et al., 2012).

科学研究应用

合成技术和应用

立体选择性合成和衍生物形成:Gerber 和 Vogel (2001) 的研究展示了 8-氧杂双环 [3.2.1] 辛烷衍生物的立体选择性合成,展示了从更简单的组分构建复杂分子结构的方法。这突出了该化合物在为高级合成应用创建特定分子构型中的相关性 (Gerber & Vogel, 2001)。

细胞毒性和药理潜力:Meilert、Pettit 和 Vogel (2004) 探索了呋喃衍生物向螺酮结构的转化,一些衍生物显示出抑制癌细胞生长的证据。这表明呋喃基化合物在开发针对特定癌细胞的治疗剂中的潜在用途 (Meilert, Pettit, & Vogel, 2004)。

化学转化和新型衍生物:Campbell、Collins 和 James (1989) 对通过分子内取代反应形成的环戊[b]呋喃衍生物的研究说明了该化合物在生成新型化学结构方面的多功能性,这可能在材料科学或药理学中至关重要 (Campbell, Collins, & James, 1989)。

高级化学结构和表征

晶体结构测定:Wang 等人 (2011) 描述了 2-氧代-3-苯基-1-氧杂螺[4.5]癸-3-烯-4-基 4-氯苯甲酸酯的合成和晶体结构测定,这一过程对于理解环戊[b]呋喃衍生物的分子几何结构和潜在相互作用至关重要。这项工作强调了结构分析在开发具有特定物理或化学性质的新化合物中的重要性 (Wang et al., 2011)。

手性拆分和构型测定:Nemoto 等人 (2004) 展示了环戊[b]呋喃衍生物的手性拆分和绝对构型的测定,这是开发用于制药应用的对映体纯化合物的关键步骤 (Nemoto et al., 2004)。

属性

IUPAC Name |

[(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,17,19-22,26H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUVARNLPCHRRP-AWYUYJLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC(=CC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@@H](COC4=CC(=CC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-4-((S,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/no-structure.png)